molecular formula C7H10ClN3OS B1462741 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol CAS No. 1153277-62-3

1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol

Cat. No. B1462741
M. Wt: 219.69 g/mol
InChI Key: PZTHEBLGXGOPIB-UHFFFAOYSA-N
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Description

The compound “1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol” is a unique chemical provided to early discovery researchers . It has an empirical formula of C7H10ClN3S and a molecular weight of 203.7 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10ClN3S/c8-6-7(10-12-9-6)11-4-2-1-3-5-11/h1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point or solubility were not found in the available resources.

Scientific Research Applications

Synthesis of Nonionic Surfactants and Microbiological Activities

A study highlighted the synthesis of novel scaffolds, including Thiadiazolyl Piperidine, derived from stearic acid, and their application in creating nonionic surfactants with evaluated physico-chemical, surface properties, and biodegradability. The antimicrobial activities of these compounds were also assessed against strains of gram-positive, gram-negative bacteria, and fungi (Abdelmajeid, Amine, & Hassan, 2017).

Anticonvulsant Drug Structural and Electronic Properties

Research on anticonvulsant drugs includes analysis of compounds like 1-[6-(4-chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol, highlighting the structural and electronic properties significant for their pharmacological activity. This indicates a potential direction for the application of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol in medicinal chemistry (Georges et al., 1989).

Anti-Arrhythmic Activity of Thiadiazole Derivatives

Another study synthesized piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, showcasing their significant anti-arrhythmic activity. This suggests a potential application of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol in developing new anti-arrhythmic drugs (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Antibacterial Agents from Thiadiazole Derivatives

Research on acetylenic derivatives of substituted 1,3,4-thiadiazoles as antibacterial agents involves the synthesis and biological evaluation of compounds like N-(5-((4-(piperidin-1-yl) but-2-yn-1-yl) thio)-1,3,4-thiadiazol-2-yl) acetamide, indicating applications in combating bacterial infections (Tamer & Qassir, 2019).

Synthesis and Fungicidal Activity

The synthesis of thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles and their potential wide spectrum of fungicidal activity highlights another area of application. This includes the synthesis of compounds with significant growth inhibition against various fungi, pointing towards agricultural and fungicidal applications (Fan et al., 2010).

Safety And Hazards

While specific safety data for this compound is not available, it’s important to handle all chemicals with care. Sigma-Aldrich, a supplier of the compound, notes that the buyer assumes responsibility to confirm the product’s identity and/or purity .

properties

IUPAC Name

1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3OS/c8-6-7(10-13-9-6)11-3-1-2-5(12)4-11/h5,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTHEBLGXGOPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NSN=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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